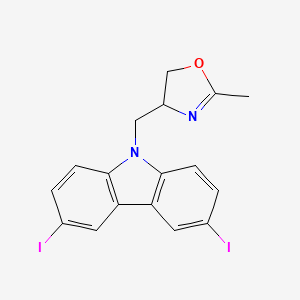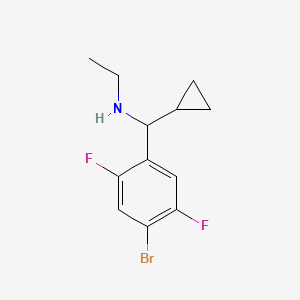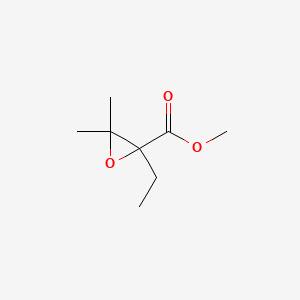
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by the presence of a carbazole moiety substituted with two iodine atoms at positions 3 and 6, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate.
Attachment of the Oxazole Ring: The iodinated carbazole is then reacted with an appropriate oxazole precursor under conditions that promote the formation of the oxazole ring. This step may involve the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).
Final Coupling: The final step involves coupling the intermediate with a methylating agent to introduce the methyl group at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Substitution: The iodine atoms in the carbazole moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiolates, DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted carbazole derivatives with various functional groups.
科学的研究の応用
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The iodine atoms in the carbazole moiety may facilitate binding to certain proteins or enzymes, thereby modulating their activity. The oxazole ring can also interact with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the oxazole ring and methyl group.
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid: Contains methoxy groups instead of iodine atoms and a phosphonic acid group.
1-(3,6-Diiodo-9H-carbazol-9-yl)ethanone: Features a ketone group instead of the oxazole ring.
Uniqueness
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the combination of the iodinated carbazole moiety and the oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H14I2N2O |
|---|---|
分子量 |
516.11 g/mol |
IUPAC名 |
4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14I2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3 |
InChIキー |
JIDHGALIVSYQBB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)






![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
